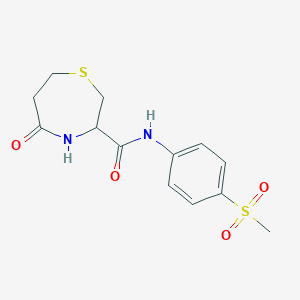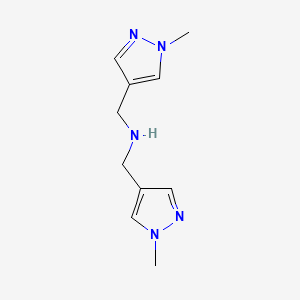![molecular formula C17H13Cl2N3O2S B2584295 N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422528-41-4](/img/no-structure.png)
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3O2S and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity Evaluation
A study on the synthesis and anticonvulsant activity evaluation of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide revealed a focused approach towards understanding the compound's affinity to GABAergic biotargets. This research aimed at estimating anticonvulsant activity through pentylenetetrazole-induced seizures model in mice, highlighting the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. Unfortunately, the synthesized substances did not exhibit significant anticonvulsant activity, but the study provided insights into the molecular docking and in vivo experiments, establishing a positive correlation between them (Wassim El Kayal et al., 2022).
Antibacterial and Antienzymatic Potential
Another research focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, where the derivatives exhibited potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This study underscores the antibacterial potential, especially of certain compounds that displayed remarkable activity compared to standard ciprofloxacin against specific bacterial strains. The molecular docking into the α-chymotrypsin enzyme protein unveiled significant correlation with bioactivity data, suggesting these derivatives' tremendous antibacterial activity and moderate anti-enzymatic potential (S. Z. Siddiqui et al., 2014).
Cytotoxic Evaluation for Cancer Treatment
Research on the synthesis and cytotoxic evaluation of some quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates has opened avenues in cancer treatment. The cytotoxic effect of final compounds was tested against MCF-7 and HeLa cell lines, demonstrating that certain compounds exhibited remarkable cytotoxic activity, particularly against the HeLa cell line. This study contributes to the understanding of substituents' effects on the quinazolinone ring and their role in enhancing cytotoxic activity against specific cancer cell lines (F. Hassanzadeh et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the condensation of 3,4-dichlorobenzylamine with 2-chloroacetyl chloride to form N-(3,4-dichlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to form N-(3,4-dichlorobenzyl)-2-thioacetamide, which is further reacted with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3,4-dichlorobenzylamine", "2-chloroacetyl chloride", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dichlorobenzyl)-2-chloroacetamide.", "Step 2: Reaction of N-(3,4-dichlorobenzyl)-2-chloroacetamide with thiourea in the presence of a base such as potassium carbonate to form N-(3,4-dichlorobenzyl)-2-thioacetamide.", "Step 3: Reaction of N-(3,4-dichlorobenzyl)-2-thioacetamide with 2-chloro-3-formylquinazoline in the presence of a base such as sodium methoxide to form N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide." ] } | |
Número CAS |
422528-41-4 |
Fórmula molecular |
C17H13Cl2N3O2S |
Peso molecular |
394.27 |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(7-13(12)19)8-20-15(23)9-22-16(24)11-3-1-2-4-14(11)21-17(22)25/h1-7H,8-9H2,(H,20,23)(H,21,25) |
Clave InChI |
PHQNSKVYWRTSFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)
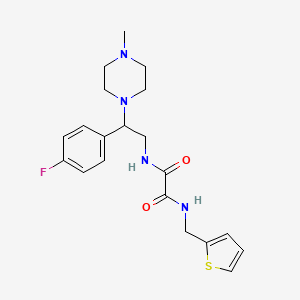
![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
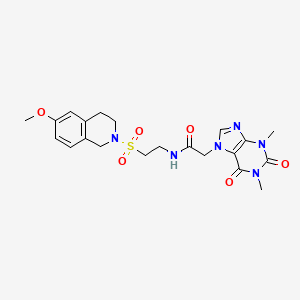
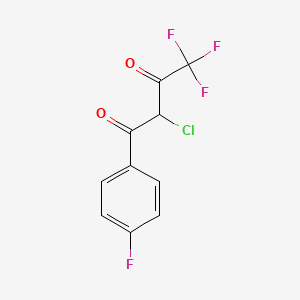
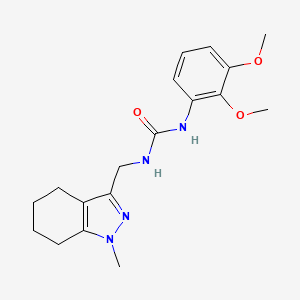
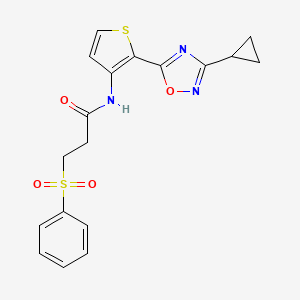
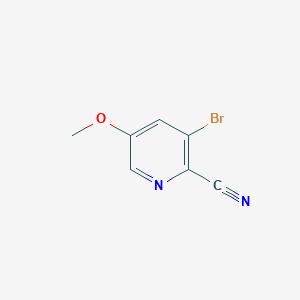
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)

![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)
